3,3-Difluoro-4-methoxypyrrolidine

Description

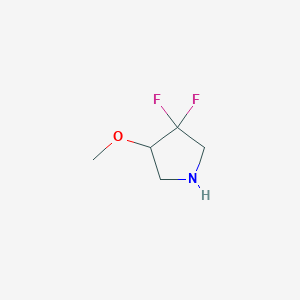

3,3-Difluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom. The compound features two fluorine atoms at the 3-position (geminal substitution) and a methoxy group (-OCH₃) at the 4-position. Its molecular weight is 173.59 g/mol (for the hydrochloride salt), with a purity of 95% as reported in commercial listings . Pyrrolidines are widely utilized in medicinal chemistry due to their conformational flexibility and ability to act as bioisosteres for piperidines or other heterocycles. The fluorine atoms confer electron-withdrawing effects and metabolic stability, while the methoxy group may enhance solubility or modulate electronic interactions in target binding.

Properties

IUPAC Name |

3,3-difluoro-4-methoxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c1-9-4-2-8-3-5(4,6)7/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXYMMDZKGHQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method leverages azomethine ylides and fluorinated dipolarophiles to construct the pyrrolidine ring with precise stereochemistry.

Procedure :

-

Cycloaddition : Reacting an azomethine ylide (generated from an imino ester) with 1,1-difluorostyrene in the presence of Cu(CH₃CN)₄PF₆ and a chiral ligand (e.g., (S)-DTBM-Segphos) at 80°C produces 3,3-difluoropyrrolidine derivatives .

-

Demethylation and Functionalization : The intermediate is demethylated using HCl or TFA, followed by methoxylation to introduce the 4-methoxy group .

Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Cu(CH₃CN)₄PF₆/(S)-DTBM-Segphos | |

| Temperature | 80°C | |

| Yield | 91% (cycloaddition), 70% (methoxylation) |

Substitution/Hydrolysis Followed by Condensation-Cyclization

This two-step method utilizes α,β-unsaturated esters and difluoroacetyl halides to build the pyrrolidine core.

Procedure :

-

Substitution/Hydrolysis : Reacting 2,2-difluoroacetyl chloride with an α,β-unsaturated ester (e.g., methyl acrylate) in the presence of a base (e.g., KOⁱPr) forms an α-difluoroacetyl intermediate .

-

Cyclization : Treating the intermediate with methylhydrazine and a catalyst (e.g., KI) induces cyclization to yield 3,3-difluoro-4-methoxypyrrolidine .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Substitution | 2,2-Difluoroacetyl chloride, KOⁱPr | 60% | |

| Cyclization | Methylhydrazine, KI, 80°C | 75% |

Reduction of Ketone Intermediates

This approach involves reducing a difluorinated ketone precursor to form the pyrrolidine ring.

Procedure :

-

Synthesis of Difluoroketone : Oxidizing 3,3-difluoro-4-methoxyproline (derived from proline) with Dess-Martin periodinane yields a ketone intermediate .

-

Reductive Amination : The ketone is reduced using NaBH₄ or LiAlH₄ in ethanol to form 3,3-difluoro-4-methoxypyrrolidine .

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 85% | |

| Reduction | NaBH₄, EtOH | 90% |

Radical-Mediated Decarboxylative Coupling

A novel method employs α,α-difluorophenylacetic acid and benzoimidazoles under radical conditions.

Procedure :

-

Decarboxylation : Heating α,α-difluorophenylacetic acid with K₂S₂O₈ generates a difluoromethyl radical .

-

Cyclization : The radical reacts with a substituted benzoimidazole to form the pyrrolidine ring, followed by methoxylation .

Key Data :

Chemical Reactions Analysis

3,3-Difluoro-4-methoxypyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents to yield different derivatives.

Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-4-methoxypyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect cell cycle regulation by inhibiting cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in certain cancer cells . This compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

- 1-(2-Aminoethyl)-pyrrolidin-3-yl-benzyl-ethyl-amine: This non-fluorinated pyrrolidine derivative includes aminoethyl and benzyl substituents, emphasizing amine functionality for receptor targeting. The absence of fluorine reduces electronegativity and metabolic stability compared to 3,3-Difluoro-4-methoxypyrrolidine .

- Geminal Difluoro Substitution: The 3,3-difluoro configuration in the compound introduces significant conformational rigidity due to the electronegative "lock" at the 3-position. This contrasts with mono-fluoro pyrrolidines, where flexibility is retained.

Methoxy-Substituted Heterocycles

- 4-Methoxyproline : A naturally occurring pyrrolidine derivative with a methoxy group. Unlike 3,3-Difluoro-4-methoxypyrrolidine, proline derivatives lack fluorine and are more polar due to carboxylic acid groups, influencing their roles in peptide synthesis .

Fluorinated Heterocycles Beyond Pyrrolidine

- 2,6-Difluoropyridine : An aromatic heterocycle with fluorine atoms at the 2- and 6-positions. The aromaticity and electron-withdrawing effects of fluorine make it a directing group in cross-coupling reactions, differing from the aliphatic fluorination in pyrrolidines .

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide : A pyrazole-based agrochemical with a difluoromethyl group. Fluorine here enhances lipophilicity and resistance to oxidative degradation, similar to pyrrolidine derivatives, but the pyrazole core offers distinct π-π stacking capabilities .

Dihydropyridine Derivatives

- 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide: A dihydropyridine with cyano, mercapto, and phenyl groups. The six-membered ring and partial unsaturation provide redox activity, contrasting with the saturated pyrrolidine’s stability .

Data Tables

Research Findings

- Metabolic Stability: Fluorination in pyrrolidines reduces cytochrome P450-mediated oxidation, enhancing bioavailability compared to non-fluorinated analogs like 1-(2-aminoethyl)-pyrrolidine derivatives .

- Synthesis Challenges : The discontinued status of this compound may reflect difficulties in introducing both fluorine and methoxy groups regioselectively, a common issue in multi-substituted pyrrolidines .

- Comparative Reactivity : Unlike 2,6-Difluoropyridine, which participates in nucleophilic aromatic substitution, the aliphatic fluorine in pyrrolidines is less reactive but contributes to steric and electronic modulation .

Biological Activity

3,3-Difluoro-4-methoxypyrrolidine is a fluorinated organic compound that has gained attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This compound features two fluorine atoms and a methoxy group attached to a pyrrolidine ring, which may enhance its biological activity compared to non-fluorinated analogs.

- Molecular Formula : C5H8F2N

- Molecular Weight : 135.12 g/mol

- Structure : The presence of fluorine atoms can significantly affect the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Research indicates that 3,3-Difluoro-4-methoxypyrrolidine interacts with various biological targets, particularly in cancer biology. It has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in certain cancer cell lines. This mechanism highlights its potential as an anticancer agent by disrupting normal cell proliferation pathways.

In Vitro Studies

In vitro studies demonstrate that 3,3-Difluoro-4-methoxypyrrolidine exhibits significant cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound's effectiveness varies depending on concentration and exposure time, with IC50 values indicating potent activity at low micromolar concentrations.

In Vivo Studies

Preclinical in vivo studies have suggested that 3,3-Difluoro-4-methoxypyrrolidine can inhibit tumor growth in xenograft models. For instance, administration of the compound in mice bearing MCF-7 tumors resulted in a significant reduction in tumor volume compared to controls. These findings support its potential as a therapeutic agent for breast cancer treatment.

Case Studies

-

Case Study: Anticancer Activity

- Objective : To evaluate the efficacy of 3,3-Difluoro-4-methoxypyrrolidine in inhibiting tumor growth.

- Method : Mice were treated with varying doses of the compound.

- Results : A dose-dependent decrease in tumor size was observed, with significant differences noted at doses above 10 mg/kg body weight.

- : The compound shows promise as an anticancer agent and warrants further investigation.

-

Case Study: Mechanistic Insights

- Objective : To elucidate the mechanism of action regarding CDK inhibition.

- Method : Cell cycle analysis was performed using flow cytometry on treated HeLa cells.

- Results : A marked increase in G1 phase arrest was observed, correlating with decreased CDK activity.

- : The findings suggest that 3,3-Difluoro-4-methoxypyrrolidine may function as a selective CDK inhibitor, providing insights into its anticancer properties.

Medicinal Chemistry

The unique structure of 3,3-Difluoro-4-methoxypyrrolidine allows it to serve as a scaffold for the development of new pharmaceuticals. Its fluorinated nature enhances metabolic stability and bioavailability, making it an attractive candidate for further drug design efforts.

Chemical Synthesis

This compound is also utilized as a building block in synthetic organic chemistry, facilitating the creation of more complex molecules with potential biological activity. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables researchers to modify its structure for specific applications .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| 3,3-Difluoro-4-methoxypyrrolidine | Not Available | Anticancer activity | Methoxy group enhances solubility |

| (R)-3,3-Difluoro-4-methoxypiperidine | Not Available | Potential neuroactive properties | Similar structure with a five-membered ring |

| 4-Fluoropyrrolidin-3-ol | Not Available | Antimicrobial activity | Hydroxyl group may enhance hydrogen bonding |

Q & A

Q. What are the recommended synthetic routes for 3,3-Difluoro-4-methoxypyrrolidine, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing 3,3-Difluoro-4-methoxypyrrolidine?

- Methodological Answer : NMR (¹H, ¹³C, ¹⁹F) is essential for structural confirmation. The difluoro groups split adjacent proton signals (e.g., C4 methoxy protons) into quartets or doublets of doublets. In , ¹H-NMR of a triazolopyridine derivative resolved complex splitting patterns (δ 7.49–7.31 ppm, m) due to aromatic protons, while ¹³C-NMR identified carbonyl and methoxy carbons (δ 157.16, 55.48 ppm). ¹⁹F-NMR can quantify fluorine environments (δ -120 to -180 ppm typical for CF₂ groups). HRMS (ESI) validates molecular weight, as shown in (calculated 334.1556, found 334.1553) . FTIR confirms functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹) .

Advanced Research Questions

Q. How do the stereoelectronic effects of fluorine substituents influence the pharmacological properties of 3,3-Difluoro-4-methoxypyrrolidine?

- Methodological Answer : Fluorine’s strong electronegativity reduces basicity of adjacent amines, enhancing bioavailability by decreasing protonation at physiological pH . The 3,3-difluoro configuration may rigidify the pyrrolidine ring via gauche effects, altering binding affinity in drug-target interactions. emphasizes fluorine’s role in improving metabolic stability by resisting oxidative degradation. Computational docking studies (e.g., using AutoDock Vina) combined with Hammett σ constants can quantify electronic effects. For example, compare logP values of fluorinated vs. non-fluorinated analogs to assess lipophilicity changes .

Q. What green chemistry approaches can optimize the synthesis of 3,3-Difluoro-4-methoxypyrrolidine?

- Methodological Answer : Sodium hypochlorite (NaOCl), a mild oxidant, was used in for oxidative ring closure, achieving 73% yield with ethanol as a solvent . Adapting this, fluorination could employ electrochemical methods or flow chemistry to minimize waste. Life-cycle assessment (LCA) tools evaluate solvent choices (e.g., replacing DCM with cyclopentyl methyl ether). ’s microspectroscopic imaging techniques could monitor reaction progress in real-time, reducing reagent excess .

Q. How should researchers resolve contradictions in literature data on fluorinated pyrrolidine derivatives?

- Methodological Answer : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor . For instance, if two studies report conflicting yields for DAST-mediated fluorination, compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and analytical validation (e.g., HPLC purity vs. NMR integration). Meta-analysis of kinetic data (e.g., Arrhenius plots) can identify temperature-dependent anomalies. ’s PICO framework isolates variables (e.g., solvent polarity) to design controlled experiments .

Data Analysis and Application

Q. What strategies validate the conformational stability of 3,3-Difluoro-4-methoxypyrrolidine in solution?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures detects ring puckering or chair-flipping. For example, coalescence temperature analysis of methoxy proton signals reveals energy barriers (ΔG‡). X-ray crystallography (if crystalline) provides solid-state conformation, while NOESY NMR identifies through-space interactions (e.g., H4 methoxy with F3 protons). ’s use of Cambridge Structural Database (CSD) searches identifies analogous fluoropyrrolidines for comparative analysis .

Q. How can 3,3-Difluoro-4-methoxypyrrolidine serve as a building block in medicinal chemistry?

- Methodological Answer : The compound’s fluorine atoms enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs. As a proline mimetic, it can stabilize peptide conformations in protease inhibitors. ’s synthesis of pyrazolo[3,4-d]pyrimidine derivatives demonstrates functionalization via cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pharmacophores . In silico ADMET prediction (e.g., SwissADME) guides lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.